molecular formula C12H15ClO B1635851 2,3,4,5,6-Pentamethylbenzoyl chloride

2,3,4,5,6-Pentamethylbenzoyl chloride

Cat. No.: B1635851
M. Wt: 210.7 g/mol
InChI Key: RTRLPKNXALJCAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,4,5,6-Pentamethylbenzoyl chloride is a useful research compound. Its molecular formula is C12H15ClO and its molecular weight is 210.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3,4,5,6-Pentamethylbenzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,4,5,6-Pentamethylbenzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H15ClO

Molecular Weight

210.7 g/mol

IUPAC Name

2,3,4,5,6-pentamethylbenzoyl chloride

InChI

InChI=1S/C12H15ClO/c1-6-7(2)9(4)11(12(13)14)10(5)8(6)3/h1-5H3

InChI Key

RTRLPKNXALJCAE-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C(=C1C)C)C(=O)Cl)C)C

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)C(=O)Cl)C)C

Origin of Product

United States

Synthetic Methodologies and Advanced Synthesis Strategies

Precursor Synthesis and Optimization

The generation of a pure, high-yield precursor is the foundational step in the synthesis of the target acid chloride.

The synthesis of 2,3,4,5,6-Pentamethylbenzoic acid is not trivial due to the steric hindrance imposed by the five methyl groups on the benzene (B151609) ring. While the oxidation of hexamethylbenzene (B147005) might seem like a direct route, studies have shown that this reaction tends to produce a mixture of polymethylbenzenepolycarboxylic acids rather than the desired mono-acid. For instance, oxidation with nitric acid primarily yields tetramethylphthalic anhydride (B1165640) and tetramethylisophthalic acid, with pentamethylbenzoic acid being a minor, scarcely produced product nasa.gov.

More viable synthetic strategies often start from pentamethylbenzene (B147382) and employ methods developed for other sterically hindered aromatic acids:

Grignard Reaction and Carbonation: A common and effective method involves the formation of a Grignard reagent from a suitable precursor like bromopentamethylbenzene. This organometallic intermediate is then reacted with solid carbon dioxide (dry ice) followed by an acidic workup to yield the carboxylic acid. This method is analogous to the synthesis of other hindered acids like mesitoic acid orgsyn.org.

Formylation followed by Oxidation: Another approach is the formylation of pentamethylbenzene to produce pentamethylbenzaldehyde. This can be achieved through various methods, such as the Vilsmeier-Haack reaction. The resulting aldehyde is then oxidized to the corresponding carboxylic acid using a suitable oxidizing agent like potassium permanganate.

The choice of method depends on the availability of starting materials and the desired scale of the reaction. Purification of the resulting acid, often through recrystallization, is critical to ensure it is suitable for the subsequent chlorination step mdpi.com.

The conversion of 2,3,4,5,6-Pentamethylbenzoic acid to its acid chloride is a standard nucleophilic acyl substitution. However, the efficiency of this transformation is highly dependent on the choice of chlorinating agent, solvent, and reaction parameters.

Several reagents can effect the transformation of a carboxylic acid to an acyl chloride, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being the most common in laboratory settings.

Thionyl Chloride (SOCl₂): This reagent reacts with carboxylic acids to produce the acid chloride, with the convenient byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl) being gases, which can be easily removed from the reaction mixture. orgsyn.orgchemnet.comsigmaaldrich.com This simplifies the purification of the final product. orgsyn.orgchemnet.comsigmaaldrich.com The reaction can be performed neat or in an inert solvent and is often accelerated by heating or the addition of a catalyst like pyridine (B92270). wikipedia.org

Oxalyl Chloride ((COCl)₂): Often considered a milder and more selective reagent than thionyl chloride, oxalyl chloride is highly effective for converting carboxylic acids to acid chlorides. researchgate.net The reaction is typically run at room temperature in an inert solvent like dichloromethane (B109758) (DCM) and requires only a catalytic amount of N,N-dimethylformamide (DMF). researchgate.net The DMF catalyst reacts with oxalyl chloride to form the Vilsmeier reagent, which is the active chlorinating species. The byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are all gaseous, facilitating an easy work-up.

The selection between these agents often depends on the scale of the synthesis and the sensitivity of the substrate. While thionyl chloride is less expensive, oxalyl chloride's milder conditions can be advantageous for complex molecules. researchgate.net

Interactive Table 1: Comparison of Common Chlorinating Agents

Feature Thionyl Chloride (SOCl₂) Oxalyl Chloride ((COCl)₂)
Typical Conditions Neat or in solvent, often requires heat Inert solvent (e.g., DCM), room temp
Catalyst Pyridine (optional) DMF (catalytic)
Byproducts SO₂ (gas), HCl (gas) CO₂ (gas), CO (gas), HCl (gas)
Advantages Inexpensive, gaseous byproducts Mild conditions, high yield, gaseous byproducts

| Disadvantages | Harsher conditions, potential side reactions | More expensive, toxic reagent |

The choice of solvent is critical for ensuring a successful and high-yielding chlorination reaction. The ideal solvent should be inert to the highly reactive chlorinating agents and the resulting acid chloride.

Key considerations for solvent selection include:

Anhydrous Conditions: Acid chlorides are highly susceptible to hydrolysis, reacting readily with water to revert to the carboxylic acid. Therefore, all solvents and glassware must be rigorously dried to prevent this side reaction and maximize yield.

Inertness: The solvent must not react with the chlorinating agent or the product. Common choices include chlorinated solvents like dichloromethane (DCM) and dichloroethane (DCE), or aromatic hydrocarbons such as toluene. nasa.gov

Boiling Point: A solvent with a relatively low boiling point can be advantageous for easy removal during the work-up phase, often under reduced pressure.

Catalyst Solubility: When using a catalyst like DMF, the solvent must be able to dissolve it sufficiently for the reaction to proceed efficiently.

Interactive Table 2: Common Solvents and Their Roles

Solvent Typical Use Key Considerations
Dichloromethane (DCM) Oxalyl chloride reactions Low boiling point, good solubility for many organics. Must be anhydrous.
Toluene Industrial scale reactions Higher boiling point, can be used for reactions requiring elevated temperatures. nasa.gov
Neat (No Solvent) Thionyl chloride reactions Simplifies work-up but conditions can be harsh.

| N,N-Dimethylformamide (DMF) | Catalyst (not solvent) | Used in catalytic amounts with oxalyl chloride. Must be anhydrous as it is hygroscopic. |

Effective management of temperature and pressure is essential for controlling reaction rates, minimizing side reactions, and ensuring safety, particularly during scale-up.

Temperature Control:

Laboratory Scale: Many acid chloride preparations using oxalyl chloride are conducted at room temperature. For reactions with thionyl chloride, reflux temperatures are often employed to drive the reaction to completion. researchgate.net During the work-up, low temperatures (e.g., 0-5 °C) are often necessary to quench the reaction mixture and prevent hydrolysis of the product acid chloride.

Industrial Scale: On an industrial scale, the reaction temperature is carefully controlled within an optimal range (e.g., 20 to 80 °C) to balance reaction speed with energy costs and product stability. nasa.gov Exothermic reactions require efficient heat dissipation to prevent runaway reactions.

Pressure Control:

Atmospheric Pressure: Reactions are typically run under atmospheric pressure, often under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. The gaseous byproducts (HCl, SO₂, CO, CO₂) are vented safely.

Reduced Pressure: Vacuum is commonly applied during the purification step to remove the solvent and any volatile unreacted reagents or byproducts at a low temperature, which protects the thermally sensitive acid chloride from degradation.

Optimization of Reaction Conditions for Acid Chlorination

Development of Novel Synthetic Routes

While the two-step synthesis via the carboxylic acid is standard, alternative strategies aim to improve atom economy and process efficiency. One notable advanced route is the direct synthesis from the aromatic hydrocarbon precursor.

Direct Friedel-Crafts Acylation: This method involves the direct acylation of an electron-rich aromatic ring, such as pentamethylbenzene, using oxalyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl₃). orgsyn.org This reaction, a variation of the Friedel-Crafts acylation, can directly form the benzoyl chloride in a single step, bypassing the need to first synthesize and isolate the benzoic acid.

The general process involves adding the aromatic substrate to a pre-formed complex of oxalyl chloride and aluminum chloride in an inert solvent. orgsyn.org After the reaction, a careful aqueous workup is required to decompose the aluminum chloride complex and isolate the acid chloride product. orgsyn.org This one-pot procedure can offer significant advantages in terms of time and resources but requires careful control to minimize the formation of byproducts, such as diaryl ketones.

Table of Compounds

Compound Name
2,3,4,5,6-Pentamethylbenzoyl chloride
2,3,4,5,6-Pentamethylbenzoic acid
Oxalyl Chloride
Thionyl Chloride
N,N-dimethylformamide
Dichloromethane
Dichloroethane
Toluene
Pyridine
Hexamethylbenzene
Tetramethylphthalic anhydride
Tetramethylisophthalic acid
Bromopentamethylbenzene
Carbon dioxide
Pentamethylbenzaldehyde
Potassium permanganate
Mesitoic acid
Hydrogen chloride
Sulfur dioxide
Carbon dioxide
Carbon monoxide

Exploration of Alternative Functional Group Transformations

The pursuit of greener and more versatile synthetic routes has led to research into functional group transformations that bypass traditional precursors. While direct, novel syntheses for 2,3,4,5,6-pentamethylbenzoyl chloride are not widely reported, analogous strategies for other substituted benzoic acids and their derivatives provide a framework for potential alternative pathways.

One area of exploration involves the use of biomass-derived starting materials to construct the aromatic ring, representing a significant departure from petroleum-based feedstocks like toluene. escholarship.orgnih.gov For instance, researchers have demonstrated routes to benzoic acid derivatives from biomass-derived coumalic acid and quinic acid. escholarship.orgrsc.org Applying such a platform to generate a pentamethylated benzene ring would constitute a novel functional group transformation, building the core structure from non-aromatic, renewable precursors.

Another approach focuses on activating the carboxylic acid group under milder or different conditions than traditional methods. The use of cyanuric chloride with aluminum chloride has been shown to be an effective system for Friedel-Crafts acylations directly from carboxylic acids, providing an alternative to first forming the acyl chloride. organic-chemistry.org Furthermore, the synthesis of related (trimethylsiloxy)benzoyl chlorides from silylated hydroxybenzoic acids demonstrates the utility of silyl (B83357) protecting groups as intermediates. researchgate.net This suggests a potential pathway where a silylated pentamethylbenzoic acid precursor could be transformed into the target acyl chloride under specific, mild conditions, avoiding the harshness of agents like thionyl chloride. researchgate.net

Enzymatic synthesis represents another frontier. While challenging for a sterically hindered molecule, the use of immobilized enzymes for acylation reactions with various acyl donors has been explored for other benzoates, offering a highly specific and environmentally benign alternative to chemical synthesis. fao.org

Mechanistic Investigations of New Synthetic Pathways

The significant steric bulk of the pentamethylbenzoyl group heavily influences the mechanisms of reactions in which it participates. Mechanistic studies often focus on overcoming this steric hindrance or harnessing it to control selectivity.

The classic reaction involving acyl chlorides is the Friedel-Crafts acylation. numberanalytics.comlibretexts.org The mechanism proceeds via the formation of a bulky acylium ion, which then acts as the electrophile in an electrophilic aromatic substitution. masterorganicchemistry.comchemguide.co.uk For 2,3,4,5,6-pentamethylbenzoyl chloride, the formation and subsequent reaction of the corresponding pentamethylbenzoyl cation would be significantly hindered. This steric crowding can decrease reactivity and necessitate more forceful reaction conditions or highly active catalysts. numberanalytics.commasterorganicchemistry.com

Mechanistic studies on palladium-catalyzed reactions offer insights into new pathways. For example, the development of sterically hindered chelating ligands has been shown to accelerate the rate of Pd-catalyzed α-arylation of ketones. acs.org A mechanistic investigation of a reaction involving 2,3,4,5,6-pentamethylbenzoyl chloride in a similar catalytic cycle would be of significant interest, as the ligand-metal-substrate interaction would be dominated by the steric demands of the pentamethylphenyl moiety.

Furthermore, studies on reactions under inverse phase transfer catalysis, where a catalyst transports a water-soluble reagent into an organic phase, have been conducted with benzoyl chloride. researchgate.net Applying this to a substrate like 2,3,4,5,6-pentamethylbenzoyl chloride would involve a mechanistic pathway where the bulky acyl chloride reacts at the phase boundary or in the organic phase with a nucleophile delivered by the catalyst, a process sensitive to the structure of the reactants and catalyst. researchgate.net

Purification and Characterization Techniques in Synthetic Research

The reactivity and complex structure of 2,3,4,5,6-pentamethylbenzoyl chloride necessitate the use of advanced analytical methods for its purification and definitive structural confirmation.

Advanced Chromatographic Separation Methods for Purity Assessment

The high reactivity of acyl chlorides, particularly their susceptibility to hydrolysis, makes purity assessment by standard chromatographic techniques challenging. Direct analysis by reverse-phase High-Performance Liquid Chromatography (HPLC) is often not feasible due to reaction with water in the mobile phase.

A key advanced strategy to overcome this is derivatization-HPLC . This involves converting the highly reactive acyl chloride into a more stable derivative prior to analysis. A common approach is to react the acyl chloride with anhydrous methanol (B129727) to form the corresponding methyl ester (methyl 2,3,4,5,6-pentamethylbenzoate). researchgate.net This stable ester can then be readily analyzed using UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry). researchgate.netfrontiersin.orgacs.org The mass spectrometer provides highly sensitive and specific detection, allowing for trace-level quantification of the original acyl chloride. researchgate.net

ParameterDescriptionRationale for Acyl Chloride Analysis
TechniqueDerivatization UPLC-MS/MSConverts reactive analyte to a stable form; MS/MS provides high selectivity and sensitivity. researchgate.netnih.gov
Derivatizing AgentAnhydrous Methanol or other alcohol/amineForms a stable ester or amide that is amenable to reverse-phase chromatography. researchgate.netosti.gov
ColumnC18 Reverse-Phase (e.g., Waters HSS T3)Standard for separation of moderately non-polar organic molecules like the resulting ester derivative. frontiersin.org
DetectionTandem Mass Spectrometry (MS/MS)Allows for Selective Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) of the derivative's unique mass, minimizing matrix interference. nih.gov

This derivatization strategy effectively transforms a challenging purification assessment into a routine and robust analytical method.

Spectroscopic Techniques for Structural Confirmation (excluding basic identification)

While basic 1D NMR and IR spectroscopy can suggest the presence of key functional groups, they are insufficient for the unambiguous structural confirmation of a complex molecule like 2,3,4,5,6-pentamethylbenzoyl chloride. Advanced spectroscopic methods are required to definitively prove the connectivity and substitution pattern.

X-ray Crystallography of the direct precursor, pentamethylbenzoic acid, provides unequivocal proof of the core carbon skeleton. nih.govnist.gov The crystal structure confirms the planar benzene ring and the precise placement of the five methyl groups and the carboxylic acid function, leaving no ambiguity about the arrangement of the substituents. nih.govrsc.org This data provides a solid foundation for confirming the structure of the final acyl chloride product.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is essential for confirming the full structure in solution. For 2,3,4,5,6-pentamethylbenzoyl chloride, a suite of 2D NMR experiments would be employed:

COSY (Correlation Spectroscopy): This experiment would show correlations between neighboring protons. In this specific molecule, it would primarily confirm the lack of coupling between the distinct methyl group protons, as they are not on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It would be used to definitively assign the chemical shifts of the five distinct methyl carbons and their corresponding protons.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this structure. It reveals correlations between protons and carbons over two to three bonds. HMBC would show correlations from the protons of each methyl group to the adjacent carbons in the benzene ring, as well as to the carbon of the methyl group itself. This network of correlations provides a definitive map of the substitution pattern, confirming which methyl group is attached to which ring carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space. For a sterically crowded molecule like this, NOESY can show through-space interactions between adjacent methyl groups, further confirming the pentasubstituted pattern and providing insight into the molecule's preferred conformation in solution. researchgate.net

TechniqueInformation ProvidedApplication to 2,3,4,5,6-Pentamethylbenzoyl chloride
X-ray Crystallography (on precursor)Definitive solid-state structure and bond lengths/angles. rsc.orgConfirms the pentamethyl-substituted benzene ring scaffold. nih.gov
HSQCDirect one-bond ¹H-¹³C correlations.Assigns each methyl proton signal to its corresponding methyl carbon signal.
HMBCTwo- and three-bond ¹H-¹³C correlations.Confirms connectivity of the entire molecule by showing correlations from methyl protons to aromatic ring carbons. ugm.ac.id
NOESYThrough-space correlations between protons. researchgate.netConfirms spatial proximity of adjacent methyl groups, evidencing the crowded steric environment.

Together, these advanced spectroscopic techniques provide a comprehensive and definitive structural elucidation that is not possible with simpler methods.

Mechanistic Organic Chemistry of 2,3,4,5,6 Pentamethylbenzoyl Chloride Reactivity

Generation and Stabilization of Aroylium Cations

Aroylium cations are key reactive intermediates in electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation. The 2,3,4,5,6-pentamethylbenzoyl cation is a particularly interesting species due to the extensive substitution on the aryl ring.

The 2,3,4,5,6-pentamethylbenzoyl cation is generated from its precursor, 2,3,4,5,6-pentamethylbenzoyl chloride, through the action of a strong Lewis acid. The Lewis acid, such as aluminum chloride (AlCl₃) or antimony pentafluoride (SbF₅), coordinates to the chlorine atom of the acyl chloride. This coordination polarizes the carbon-chlorine bond, facilitating its cleavage. The cleavage results in the formation of a resonance-stabilized acylium ion, specifically the 2,3,4,5,6-pentamethylbenzoyl cation, and a complex anion (e.g., AlCl₄⁻ or SbF₆⁻). organic-chemistry.orgwikipedia.org This process is a critical step in initiating reactions like Friedel-Crafts acylation. organic-chemistry.orgnumberanalytics.com

The general mechanism is as follows:

Complex Formation: The Lewis acid (LA) reversibly coordinates with the chlorine atom of the acyl chloride.

Ionization: The C-Cl bond breaks heterolytically to form the aroylium cation and the Lewis acid complex anion.

The stability of the 2,3,4,5,6-pentamethylbenzoyl cation is governed by a combination of steric and electronic effects from the five methyl substituents.

Electronic Effects: Methyl groups are electron-donating through inductive effects and hyperconjugation. The presence of five such groups on the aromatic ring significantly increases the electron density of the ring. This electron donation helps to delocalize and stabilize the positive charge on the carbonyl carbon of the aroylium cation. This electronic stabilization makes the formation of the pentamethylbenzoyl cation more favorable compared to the unsubstituted benzoyl cation.

The isolation and reactivity of the 2,3,4,5,6-pentamethylbenzoyl cation are highly dependent on the nature of the counteranion. For the cation to exist as a stable, isolable salt, the counteranion must be very weakly nucleophilic and capable of delocalizing its negative charge. Anions such as hexafluoroantimonate (SbF₆⁻) and tetrachloroaluminate (AlCl₄⁻) are ideal for this purpose. wikipedia.org

A highly nucleophilic counteranion would readily attack the electrophilic carbonyl carbon of the aroylium cation, leading to the reformation of a neutral species and preventing the isolation of the salt. The use of non-nucleophilic counteranions derived from strong Lewis acids like SbF₅ is crucial for the generation and observation of persistent aroylium cations in solution for spectroscopic studies. uni-muenchen.de

CounteranionLewis Acid SourceNucleophilicitySuitability for Cation Isolation
SbF₆⁻ SbF₅Very LowExcellent
AlCl₄⁻ AlCl₃LowGood
Cl⁻ (from RCOCl)ModeratePoor
Br⁻ AlBr₃Moderate-HighPoor

The stability of the 2,3,4,5,6-pentamethylbenzoyl cation can be understood by comparing it with other related cations.

Benzoyl Cation (C₆H₅CO⁺): This is the parent, unsubstituted aroylium cation. It is significantly less stable than the pentamethyl-substituted version due to the lack of electron-donating groups to stabilize the positive charge.

2,4,6-Trimethylbenzoyl (Mesitoyl) Cation: This cation has three electron-donating methyl groups, two of which are in the ortho positions. It is considerably more stable than the benzoyl cation. The 2,3,4,5,6-pentamethylbenzoyl cation, with two additional methyl groups in the meta positions, is expected to be even more stable due to the enhanced inductive and hyperconjugative stabilization.

Aliphatic Acylium Ions (e.g., CH₃CO⁺): These ions lack the resonance stabilization provided by an aromatic ring. Consequently, aroylium ions, in general, are more stable than their aliphatic counterparts. The extensive substitution in the pentamethylbenzoyl cation makes it one of the more stable examples within the aroylium ion class.

CationNumber of Methyl GroupsKey Stabilizing FactorsExpected Relative Stability
Benzoyl0Resonance with phenyl ringBase
Mesitoyl3Resonance, 3x Me-group donationHigher
2,3,4,5,6-Pentamethylbenzoyl5Resonance, 5x Me-group donationHighest
Acetyl0 (aliphatic)HyperconjugationLower than aroylium ions

Nucleophilic Acyl Substitution Mechanisms

Nucleophilic acyl substitution is the hallmark reaction of acyl chlorides. libretexts.org The reaction proceeds via a tetrahedral intermediate formed by the attack of a nucleophile on the carbonyl carbon. uci.eduutahtech.edu

The reaction of 2,3,4,5,6-pentamethylbenzoyl chloride with nucleophiles is dramatically influenced by the severe steric hindrance around the carbonyl group. The two ortho-methyl groups, along with the other three methyl groups, create a crowded environment that significantly impedes the approach of a nucleophile to the electrophilic carbonyl carbon. uni.edu

This steric shielding has a profound impact on the reaction rate and mechanism:

Reaction with Hard/Small Nucleophiles (e.g., H₂O, NH₃, primary amines): While these reactions are expected to proceed via the standard nucleophilic addition-elimination mechanism, their rates are drastically reduced compared to less hindered acyl chlorides like benzoyl chloride. uci.edupressbooks.pub The formation of the tetrahedral intermediate is the rate-determining step, and its transition state is highly crowded and energetically unfavorable due to steric repulsion. utahtech.edulibretexts.org For example, the hydrolysis of 2,3,4,5,6-pentamethylbenzoyl chloride is significantly slower than that of benzoyl chloride. uni.edu

Reaction with Bulky Nucleophiles (e.g., secondary/tertiary amines, alcohols): With larger nucleophiles, the direct Sₙ2-like attack on the carbonyl carbon becomes extremely difficult. The reaction rate may be exceedingly slow, or the reaction may not proceed at all under normal conditions.

Potential for Sₙ1-like Mechanism: Due to the high stability of the 2,3,4,5,6-pentamethylbenzoyl cation and the steric hindrance to nucleophilic attack, the reaction may proceed through an Sₙ1-like pathway, especially in polar, non-nucleophilic solvents. In this mechanism, the acyl chloride first dissociates to form the stable aroylium cation (as described in section 2.1.1), which is then captured by the nucleophile. This pathway avoids the highly crowded transition state of the direct addition-elimination mechanism.

The competition between the direct substitution (addition-elimination) and the dissociative (Sₙ1-like) pathways is a key feature of the reactivity of this highly hindered acyl chloride.

NucleophileSteric BulkExpected Predominant PathwayExpected Relative Rate
Water (H₂O)LowAddition-Elimination (slowed)Very Slow
Ammonia (NH₃)LowAddition-Elimination (slowed)Very Slow
Primary Amine (RNH₂)Low-ModerateAddition-Elimination (slowed)Very Slow
Secondary Amine (R₂NH)Moderate-HighAddition-Elimination (highly hindered) / Sₙ1-likeExtremely Slow
Tertiary Alcohol (R₃COH)HighSₙ1-like (if cation can form)Extremely Slow / No Reaction

Kinetic and Thermodynamic Aspects of Acylation Reactions

The acylation of aromatic compounds using 2,3,4,5,6-pentamethylbenzoyl chloride is a variant of the Friedel-Crafts reaction, a cornerstone of electrophilic aromatic substitution. The kinetics and thermodynamics of such reactions are governed by the step-wise mechanism involving the formation of a reactive electrophile and its subsequent attack on an aromatic ring.

Kinetics: The rate of Friedel-Crafts acylation is primarily determined by the slowest step in the reaction sequence, which is the attack of the aromatic π-electron system on the acylium ion to form a resonance-stabilized carbocation known as an arenium ion or σ-complex. allen.inquora.com This step disrupts the aromaticity of the substrate, leading to a high activation energy. The formation of the electrophile itself, the pentamethylbenzoylium cation, from 2,3,4,5,6-pentamethylbenzoyl chloride and a Lewis acid catalyst (e.g., AlCl₃), is typically a rapid pre-equilibrium. chemrxiv.org

Several factors influence the reaction rate, with steric hindrance being particularly significant for 2,3,4,5,6-pentamethylbenzoyl chloride. The five methyl groups flanking the carbonyl group create considerable steric bulk, which can impede the approach of the aromatic substrate, thereby increasing the activation energy and slowing the reaction rate compared to less substituted benzoyl chlorides. The nature of the aromatic substrate is also critical; electron-rich polyalkylbenzenes react faster as their higher electron density facilitates the attack on the electrophile. allen.in

Table 1: Factors Influencing Kinetic and Thermodynamic Parameters in the Acylation with 2,3,4,5,6-Pentamethylbenzoyl Chloride

Factor Kinetic Effect (on Reaction Rate) Thermodynamic Effect (on Equilibrium)
Steric Hindrance of Electrophile Decreases rate by increasing activation energy for σ-complex formation. Little direct effect on ΔG, but can influence isomer distribution.
Nucleophilicity of Arene Increases rate (electron-donating groups on the arene accelerate the reaction). allen.in Electron-donating groups stabilize the product, making the reaction more favorable.
Catalyst Strength Increases rate by facilitating the formation of the acylium ion. Stronger Lewis acids form more stable complexes with the product ketone, requiring a stoichiometric amount.
Temperature Increases rate (as per Arrhenius equation), but may lead to side reactions at high temperatures. High temperatures can disfavor product formation in exothermic reactions and may favor O-acylation over C-acylation. libretexts.org

Electrophilic Aromatic Substitution Potentials

2,3,4,5,6-Pentamethylbenzoyl chloride serves as a sterically demanding acylating agent in Friedel-Crafts reactions, primarily used for the synthesis of highly substituted, sterically crowded aromatic ketones. Its reaction with other polyalkylbenzenes, such as mesitylene (B46885) (1,3,5-trimethylbenzene) and durene (1,2,4,5-tetramethylbenzene), provides a route to molecules where a pentamethylbenzoyl moiety is attached to another polysubstituted aromatic ring.

The significant steric bulk of the pentamethylbenzoyl group plays a crucial role. While Friedel-Crafts alkylations are prone to poly-substitution, acylations are not, because the resulting ketone product is deactivated towards further electrophilic attack. This deactivation, caused by the electron-withdrawing nature of the carbonyl group, ensures that monoacylation is the predominant outcome. The use of a highly substituted acyl chloride like 2,3,4,5,6-pentamethylbenzoyl chloride further leverages steric hindrance to achieve high selectivity in these syntheses.

In electrophilic aromatic substitution, the position of attack on a substituted benzene (B151609) ring is governed by a combination of electronic and steric effects. When reacting with a sterically large electrophile generated from 2,3,4,5,6-pentamethylbenzoyl chloride, steric hindrance becomes the dominant factor in determining regioselectivity. The incoming pentamethylbenzoylium cation will preferentially attack the least sterically hindered position on the polyalkylbenzene substrate. allen.in

For example, in the acylation of mesitylene, all three available positions are electronically activated by the methyl groups and are sterically equivalent, leading to a single possible monoacylation product. In the case of durene, the two available positions are identical, again leading to a single product. With less symmetrically substituted polyalkylbenzenes, the acylation will occur at the aromatic carbon that offers the most space, which is often the position para to an existing alkyl group, avoiding the more crowded ortho positions. allen.in This high degree of regiochemical control is a key feature of using sterically encumbered acylating agents.

Table 2: Predicted Regiochemical Outcome of Acylation with 2,3,4,5,6-Pentamethylbenzoyl Chloride

Polyalkylbenzene Substrate Available Position(s) for Substitution Predicted Major Product Rationale
Mesitylene (1,3,5-Trimethylbenzene) C2, C4, C6 2,3,4,5,6-Pentamethylphenyl-(2,4,6-trimethylphenyl)methanone All available positions are electronically and sterically equivalent.
Durene (1,2,4,5-Tetramethylbenzene) C3, C6 (2,3,5,6-Tetramethylphenyl)-(2,3,4,5,6-pentamethylphenyl)methanone Both available positions are sterically and electronically equivalent.
m-Xylene (1,3-Dimethylbenzene) C2, C4, C5, C6 (2,4-Dimethylphenyl)-(2,3,4,5,6-pentamethylphenyl)methanone Attack occurs at C4, which is para to one methyl group and ortho to another, representing the least sterically hindered activated position.

The widely accepted mechanism for Friedel-Crafts acylation proceeds via a stepwise pathway involving an electrophilic aromatic substitution (SEAr). allen.inquora.com There is no significant evidence to suggest a single-electron transfer (SET) mechanism for these reactions; the σ-complex model adequately explains the observed outcomes.

The mechanism consists of two main steps:

Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the chlorine atom of 2,3,4,5,6-pentamethylbenzoyl chloride. This complex is unstable and cleaves to form a resonance-stabilized pentamethylbenzoylium cation and the [AlCl₄]⁻ anion. chemrxiv.org This acylium ion is the active electrophile. The positive charge is delocalized between the carbonyl carbon and the oxygen atom, with a significant resonance contributor featuring a C≡O triple bond and the positive charge on oxygen, which satisfies the octet rule for carbon.

Formation and Deprotonation of the σ-Complex: The π-electron system of the polyalkylbenzene acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This is the rate-determining step, as it temporarily disrupts the aromaticity of the ring, forming a high-energy carbocation intermediate known as the σ-complex or arenium ion. quora.com The stability of this intermediate is crucial. In the final, rapid step, a base (such as [AlCl₄]⁻) abstracts a proton from the sp³-hybridized carbon of the σ-complex, restoring aromaticity and yielding the final ketone product. quora.com

The stability of the transition state leading to the σ-complex determines the regioselectivity. Due to the steric bulk of both the pentamethylbenzoylium cation and the polyalkylbenzene substrate, the transition state for substitution at a less hindered position is lower in energy, leading to the selective formation of the corresponding product.

Carbon Monoxide Coordination Studies

The term "synergic bonding" typically describes the combination of σ-donation from a ligand to a metal and π-backdonation from the metal to the ligand, common in organometallic chemistry. allen.inquora.com While this specific metal-ligand interaction does not occur within the aroylium ion itself, the concept of dual bonding character is relevant to understanding its electronic structure and stability. The bonding in the pentamethylbenzoylium cation, the key intermediate in these acylation reactions, is best described by resonance stabilization involving both σ and π frameworks.

The pentamethylbenzoylium cation is not a simple carbocation. It is a resonance-stabilized oxocarbenium ion. The electronic structure is a hybrid of two primary resonance forms:

A structure with a positive charge on the carbonyl carbon and a C=O double bond.

A more stable structure where a lone pair from the oxygen atom forms a third bond to the carbon, resulting in a C≡O triple bond and placing the positive charge on the more electronegative oxygen atom.

This second resonance contributor is significant because it provides every atom with a full octet of electrons, greatly stabilizing the ion. This delocalization can be viewed as an internal charge transfer, where π-electron density from the oxygen helps to stabilize the electrophilic carbon.

The five methyl groups on the aromatic ring further enhance the stability of this cation. They act as electron-donating groups through two effects:

Inductive Effect: The alkyl groups push electron density through the σ-bond network towards the positively charged center.

Hyperconjugation: The C-H σ-bonds of the methyl groups can overlap with the π-system of the ring and, by extension, the vacant p-orbital of the carbonyl carbon, delocalizing the positive charge.

This combined electronic stabilization from both the carbonyl oxygen and the pentamethylphenyl ring reduces the reactivity of the pentamethylbenzoylium cation compared to simpler acylium ions, while also influencing its interactions and selectivity in electrophilic substitution reactions.

Analogies to Metal Carbonyl Bonding

The reactivity and electronic structure of 2,3,4,5,6-pentamethylbenzoyl chloride present an intriguing case study in physical organic chemistry, with certain characteristics inviting a conceptual analogy to the bonding observed in transition metal carbonyl complexes. This analogy primarily stems from the way steric and electronic effects within the pentamethylbenzoyl chloride molecule can influence the carbon-oxygen bond of the carbonyl group, mirroring, in some respects, the well-documented phenomenon of π-backbonding in metal carbonyls.

In transition metal carbonyl complexes, the bond between the metal and the carbon monoxide ligand is understood to have two components: a σ-donation from the carbon lone pair to an empty metal d-orbital, and a π-backdonation from a filled metal d-orbital to the empty π* antibonding orbital of the carbon monoxide ligand. libretexts.org This π-backbonding strengthens the metal-carbon bond but weakens the carbon-oxygen triple bond, a phenomenon that is readily observable through infrared (IR) spectroscopy as a decrease in the C-O stretching frequency (ν(CO)) compared to free carbon monoxide. libretexts.org

While 2,3,4,5,6-pentamethylbenzoyl chloride does not possess a metal center to engage in true π-backbonding, the severe steric hindrance imposed by the five methyl groups on the aromatic ring is hypothesized to induce electronic effects that similarly weaken the C=O bond. The pentamethyl-substituted phenyl ring forces the carbonyl group out of the plane of the ring, disrupting the typical resonance stabilization between the aromatic π-system and the carbonyl group. This steric inhibition of resonance can lead to a localization of electron density and a change in the hybridization of the carbonyl carbon.

This situation can be conceptually contrasted with the formation of acylium ions (RCO⁺), which are known to be intermediates in reactions like the Friedel-Crafts acylation. wikipedia.org Acylium ions feature a linear R-C-O arrangement and are best described with a triple bond between carbon and oxygen. wikipedia.org This strong C≡O bond is reflected in their exceptionally high IR stretching frequencies, typically in the range of 2200–2300 cm⁻¹. wikipedia.org In contrast, the carbonyl stretching frequency in standard aroyl chlorides is significantly lower, and any effect that further weakens the C=O bond in 2,3,4,5,6-pentamethylbenzoyl chloride would shift this frequency even lower, moving away from the acylium ion model and providing a point of comparison with the bond weakening seen in metal carbonyls.

Detailed spectroscopic and computational studies on 2,3,4,5,6-pentamethylbenzoyl chloride are required to fully elucidate the extent of this analogy. By precisely measuring the C=O bond length and stretching frequency and comparing these values to less sterically hindered aroyl chlorides and to metal carbonyl complexes, a more quantitative understanding of the electronic consequences of severe steric crowding can be achieved.

Advanced Applications in Organic Synthesis Research

Derivatization Agent in Complex Molecule Synthesis

As a derivatization agent, 2,3,4,5,6-Pentamethylbenzoyl chloride serves to introduce the bulky pentamethylbenzoyl group onto other molecules. This process is critical for modifying the chemical properties of the parent molecule, such as its reactivity, solubility, or analytical detectability.

The primary reaction of 2,3,4,5,6-Pentamethylbenzoyl chloride is its use in forming ester and amide bonds through nucleophilic acyl substitution. tsijournals.com It reacts readily with nucleophiles like alcohols (to form esters) and primary or secondary amines (to form amides). libretexts.orgthieme-connect.de The reaction typically proceeds at room temperature, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid byproduct. libretexts.org

The general transformation for amide formation involves the attack of the amine's lone pair of electrons on the carbonyl carbon of the acid chloride. This is followed by the elimination of the chloride ion, and subsequent deprotonation by a base to yield the final amide product. Over-acylation is generally not an issue as the resulting amide is less nucleophilic than the starting amine. libretexts.org A similar mechanism applies to the reaction with alcohols to form esters. researchgate.net

General Reaction Schemes:

Esterification: R-OH + C₆(CH₃)₅COCl → R-O-COC₆(CH₃)₅ + HCl

Amidation: R-NH₂ + C₆(CH₃)₅COCl → R-NH-COC₆(CH₃)₅ + HCl

The synthesis of highly substituted, sterically hindered amides and esters is a significant challenge in organic chemistry. chimia.ch Standard coupling methods often fail or give low yields due to the slow rate of nucleophilic attack on the activated carboxylic acid by a bulky amine or alcohol. chimia.chorganic-chemistry.org

2,3,4,5,6-Pentamethylbenzoyl chloride provides a direct route to such hindered structures. The significant steric bulk of the pentamethylphenyl group makes the resulting esters and amides themselves sterically crowded. This feature can be exploited to control the stereochemical outcome of subsequent reactions by physically blocking one face of the molecule, thereby directing incoming reagents to the less hindered face. This application is crucial in the asymmetric synthesis of complex natural products and pharmaceuticals.

Table 1: Representative Nucleophiles for Hindered Product Synthesis
Nucleophile ClassExample SubstrateResulting Product TypePotential Application
Hindered Primary Aminetert-ButylamineN-tert-Butyl-2,3,4,5,6-pentamethylbenzamideSteric directing group
Hindered Secondary AmineDiisopropylamineN,N-Diisopropyl-2,3,4,5,6-pentamethylbenzamideHighly stable amide linkage
Bulky Secondary Alcohol(-)-Menthol(-)-Menthyl 2,3,4,5,6-pentamethylbenzoateChiral auxiliary
Tertiary Alcoholtert-Butanoltert-Butyl 2,3,4,5,6-pentamethylbenzoateProtecting group chemistry

Precursor for Advanced Organic Building Blocks

Beyond its direct use in acylation, 2,3,4,5,6-Pentamethylbenzoyl chloride is a valuable starting material for constructing more complex molecular architectures that serve as key intermediates or "building blocks" in multi-step syntheses.

A key transformation utilizing 2,3,4,5,6-Pentamethylbenzoyl chloride is the Friedel-Crafts acylation, an electrophilic aromatic substitution reaction that forms a new carbon-carbon bond between the acyl group and another aromatic ring. organic-chemistry.orgsigmaaldrich.com This reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃). masterorganicchemistry.comlibretexts.org The Lewis acid coordinates to the chloride, which departs to form a resonance-stabilized acylium ion. sigmaaldrich.comkhanacademy.org This potent electrophile is then attacked by an electron-rich aromatic substrate.

To synthesize a target molecule like 2-(2,3,4,5,6-Pentamethylbenzoyl)benzoic acid, the pentamethylbenzoyl chloride would be reacted with a suitable benzoic acid derivative under Friedel-Crafts conditions. The resulting benzophenone (B1666685) structure serves as a versatile scaffold for further chemical elaboration. Similar reactions can be performed on a variety of aromatic and heteroaromatic substrates.

Table 2: Potential Aromatic Substrates for Friedel-Crafts Acylation
SubstratePotential ProductCatalyst System
Benzene (B151609)Pentamethylphenyl phenyl ketoneAlCl₃
TolueneMethyl(pentamethylbenzoyl)benzeneAlCl₃ / FeCl₃
Phthalic anhydride (B1165640)2-(2,3,4,5,6-Pentamethylbenzoyl)benzoic acidAlCl₃
Thiophene(Pentamethylphenyl)(thienyl)methanoneSnCl₄

While specific, large-scale polymer applications deriving from 2,3,4,5,6-Pentamethylbenzoyl chloride are not widely documented in mainstream literature, the synthesis of potential monomers is chemically feasible. For example, by introducing a polymerizable functional group (such as a vinyl group or a second carboxyl group) onto the pentamethylbenzoyl scaffold, novel monomers can be created.

Polymers incorporating the bulky pentamethylbenzoyl unit would be expected to exhibit unique material properties. The significant steric hindrance would likely restrict polymer chain mobility and packing. This could lead to materials with:

High Glass Transition Temperatures (Tg): Increased rigidity often correlates with a higher temperature required for the material to transition from a rigid to a more flexible state.

Enhanced Thermal Stability: The sterically protected backbone could be more resistant to thermal degradation.

Low Crystallinity: The bulky side groups would likely disrupt the ordered chain packing required for crystallization, leading to amorphous materials.

These properties could make such polymers candidates for specialty applications in high-performance plastics or advanced materials.

Methodological Development in Chemical Derivatization

In modern analytical chemistry, particularly in fields like metabolomics, the detection of small, polar molecules by techniques like liquid chromatography-mass spectrometry (LC-MS) can be challenging. researchwithrowan.comchromatographyonline.com These molecules often exhibit poor retention on common reversed-phase columns and may ionize inefficiently.

Chemical derivatization with an agent like benzoyl chloride is a well-established strategy to overcome these issues. chromatographyonline.com The reaction, often based on the Schotten-Baumann conditions, attaches a nonpolar benzoyl group to analytes containing primary amines, secondary amines, or phenolic hydroxyl groups. chromatographyonline.com This modification significantly increases the hydrophobicity of the analyte, improving its chromatographic retention, and can enhance its signal in the mass spectrometer.

2,3,4,5,6-Pentamethylbenzoyl chloride represents a powerful tool in this context. The addition of the five methyl groups to the benzoyl core creates a highly hydrophobic "tag." Derivatizing a polar metabolite with this reagent dramatically increases its nonpolar character, leading to excellent retention and separation on reversed-phase columns. This methodological development allows for the highly sensitive and selective quantification of crucial biomolecules in complex biological samples like plasma or urine. researchwithrowan.comrsc.orgresearchgate.net

Table 3: Analyte Classes Amenable to Derivatization
Analyte ClassFunctional Group TargetedAnalytical Advantage
Amino AcidsPrimary Amine (-NH₂)Improved retention and sensitivity
Biogenic Amines (e.g., Catecholamines)Primary/Secondary Amine, Phenolic -OHEnhanced detection at low concentrations
Fatty AlcoholsHydroxyl (-OH)Increased hydrophobicity
Phenolic CompoundsPhenolic Hydroxyl (-OH)Improved chromatographic behavior

The principles of derivatization using acid chlorides are well-established for enhancing analytical detection in techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This process typically involves the reaction of the derivatizing agent with functional groups such as amines and phenols on the analyte molecule. This modification is intended to improve the analyte's properties for analysis, such as increasing its retention on a reversed-phase chromatography column or enhancing its ionization efficiency for mass spectrometric detection.

However, without specific studies on 2,3,4,5,6-Pentamethylbenzoyl chloride , any discussion on its role in enhancing analytical detection, optimizing chromatographic retention, or strategies for specificity enhancement would be purely speculative. Such an article would not meet the required standards of being "thorough, informative, and scientifically accurate" as it would lack the necessary empirical data and research findings.

Therefore, this article cannot be generated as requested due to the absence of specific, verifiable research on the advanced applications of 2,3,4,5,6-Pentamethylbenzoyl chloride in organic synthesis research as per the provided outline.

Structural and Spectroscopic Investigations of 2,3,4,5,6 Pentamethylbenzoyl Chloride and Its Derivatives

X-ray Crystallographic Analysis of Derived Aroylium Salts

X-ray crystallography provides definitive information on the three-dimensional structure of molecules in the solid state. While a specific crystal structure for an aroylium salt derived directly from 2,3,4,5,6-pentamethylbenzoyl chloride is not prominently available in published literature, analysis of closely related, heavily substituted aroylium cations provides a strong basis for understanding its expected structural characteristics. The formation of an aroylium salt involves the removal of the chloride ion with a Lewis acid, resulting in a highly reactive oxocarbonium ion, [Ar–C≡O]⁺.

Bond Distances and Angles in the Aroylium Moiety

In aroylium cations, the positive charge is delocalized between the carbon and oxygen atoms, leading to a structure with significant C≡O triple bond character. This results in a characteristically short C–O bond distance and a nearly linear Ar–C–O arrangement. Studies on analogous structures, such as the mesitoyl cation, show a C–O bond length of approximately 1.11 Å, which is intermediate between a typical C=O double bond (~1.23 Å) and a C≡O triple bond (~1.13 Å). The C(ring)–C(O) bond is also shortened due to the delocalization of the positive charge into the aromatic ring. For the pentamethylbenzoyl cation, the powerful electron-donating effect of the five methyl groups would further stabilize the positive charge, potentially influencing these bond lengths.

Interactive Table: Illustrative Bond Parameters in Substituted Aroylium Cations

Cation C-O Bond Distance (Å) C(ring)-C(O) Bond Distance (Å) C-C-O Bond Angle (°)
Mesitoyl 1.110 1.415 178.6
2,6-Dimethylbenzoyl 1.111 1.419 177.3

Note: Data is based on related structures to illustrate typical values in aroylium cations.

Intermolecular Interactions and Crystal Packing

The crystal packing of aroylium salts is governed by electrostatic interactions between the positively charged aroylium cation and the negatively charged counter-ion (e.g., AlCl₄⁻ or SbF₆⁻). The bulky nature of the pentamethylphenyl group would play a significant role in the crystal lattice, influencing the efficiency of crystal packing. Intermolecular forces would likely involve van der Waals interactions between the methyl groups and potential weak C–H···anion interactions. Due to the steric hindrance from the ortho-methyl groups, π–π stacking interactions between the aromatic rings of adjacent cations are expected to be minimal.

Vibrational Spectroscopy (IR and Raman) of Carbonyl Bonds

Vibrational spectroscopy is a powerful tool for probing the nature of the carbonyl (C=O) bond. The frequency of the C=O stretching vibration (ν(C=O)) is highly sensitive to the electronic environment of the molecule.

Correlation of Carbonyl Stretching Frequencies with Electronic Structure

In acyl chlorides, the C=O stretching frequency is typically found at a high wavenumber (1770-1810 cm⁻¹) due to the inductive electron-withdrawing effect of the chlorine atom. libretexts.org However, this frequency is also modulated by the electronic effects of the substituents on the aromatic ring.

The five methyl groups on the benzene (B151609) ring of 2,3,4,5,6-pentamethylbenzoyl chloride are strong electron-donating groups. Through a combination of inductive and hyperconjugative effects, they increase the electron density on the aromatic ring and, by extension, on the carbonyl carbon. This increased electron density weakens the C=O bond, leading to a decrease in its force constant and a corresponding shift of the ν(C=O) band to a lower frequency compared to unsubstituted benzoyl chloride (ν(C=O) ≈ 1770 cm⁻¹). libretexts.org Upon formation of the aroylium cation, the ν(C=O) frequency shifts dramatically higher, into the range of 2100-2300 cm⁻¹, reflecting the increased triple bond character of the C–O bond.

Solid-State Reflectance IR Spectroscopy

Solid-state reflectance IR spectroscopy is a valuable technique for analyzing solid samples directly, without the need for sample preparation that might alter the material. This method is particularly useful for studying reactive or hygroscopic species like aroylium salts. In this technique, the infrared beam is reflected off the surface of the solid sample, and the resulting spectrum reveals the vibrational modes of the substance. Research on various crystalline aroylium salts using reflectance techniques has provided precise measurements of their high-frequency ν(C≡O)⁺ stretching vibrations, confirming the electronic and structural effects of different aromatic substituents. researchgate.net

Interactive Table: Illustrative Solid-State IR Frequencies for Aroylium Salt Carbonyls

Cation Counter-ion ν(C≡O)⁺ Stretching Frequency (cm⁻¹)
Mesitoyl [Al(OTeF₅)₄]⁻ 2186
4-Methoxybenzoyl [SbF₆]⁻ 2200
Benzoyl [SbF₆]⁻ 2221

Note: This data illustrates the effect of ring substituents on the carbonyl stretching frequency in the cationic state, as measured by solid-state reflectance IR. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for confirming the identity and elucidating the detailed structure of organic molecules by probing the magnetic environments of atomic nuclei like ¹H and ¹³C. Although specific, verified experimental spectra for 2,3,4,5,6-pentamethylbenzoyl chloride are not widely published in spectral databases, the expected chemical shifts can be reliably predicted based on its structure.

For the ¹H NMR spectrum, the protons of the five methyl groups would give rise to signals in the aromatic methyl region (~2.0-2.5 ppm). Due to the symmetry of the pentamethylphenyl group relative to the other methyls, at least two distinct signals would be expected: one for the two ortho-methyl groups and one for the two meta- and one para-methyl groups, with an expected integration ratio of 6:9.

In the ¹³C NMR spectrum, distinct signals would appear for the methyl carbons, the aromatic ring carbons, and the carbonyl carbon. The carbonyl carbon is the most deshielded and would appear significantly downfield.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 2,3,4,5,6-Pentamethylbenzoyl Chloride

Nucleus Type Predicted Chemical Shift Range (ppm) Notes
¹H (ortho-CH₃) ~2.3 - 2.5 Signal integrating to 6 protons.
¹H (meta/para-CH₃) ~2.1 - 2.3 Signal integrating to 9 protons.
¹³C (CH₃) ~15 - 22 Multiple closely spaced signals expected.
¹³C (Aromatic C-CH₃) ~130 - 140 Signals for the five carbons bearing methyl groups.
¹³C (Aromatic C-COCl) ~135 - 145 Signal for the single carbon attached to the carbonyl group.

Note: These are predicted values based on established chemical shift ranges for similar functional groups.

Proton NMR Chemical Shifts and Coupling Patterns

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental tool for determining the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. For 2,3,4,5,6-pentamethylbenzoyl chloride, the ¹H NMR spectrum is expected to be relatively simple due to the high degree of substitution on the benzene ring.

The key feature of the ¹H NMR spectrum would be the signals corresponding to the five methyl groups. Due to the symmetry of the pentamethyl-substituted ring relative to the benzoyl group, these methyl groups are in distinct chemical environments:

Ortho-methyl groups (at C2 and C6): These protons are closest to the electron-withdrawing carbonyl group and are expected to be the most deshielded, thus appearing at the lowest field (highest ppm value) among the methyl groups.

Meta-methyl groups (at C3 and C5): These protons are further from the carbonyl group and would resonate at an intermediate chemical shift.

Para-methyl group (at C4): This group is the furthest from the carbonyl group and is expected to be the most shielded, appearing at the highest field (lowest ppm value).

Because there are no adjacent protons on the aromatic ring, no spin-spin splitting would be observed for the aromatic protons (if any were present). Similarly, the protons of each methyl group would not be split by other protons, resulting in sharp singlet peaks for each distinct methyl environment. The integration of these signals would correspond to the number of protons in each environment (e.g., a 6H singlet for the two equivalent ortho-methyl groups, a 6H singlet for the two equivalent meta-methyl groups, and a 3H singlet for the para-methyl group).

In derivatives formed by reacting 2,3,4,5,6-pentamethylbenzoyl chloride with other molecules (e.g., alcohols or amines), the resulting ¹H NMR spectrum would show these characteristic methyl singlets in addition to signals from the derivatized analyte, which may be shifted due to the influence of the bulky and electron-rich pentamethylbenzoyl moiety.

Table 1: Predicted ¹H NMR Chemical Shifts for 2,3,4,5,6-Pentamethylbenzoyl Moiety

Proton EnvironmentExpected Chemical Shift (ppm)Expected MultiplicityIntegration
ortho-CH₃ (C2, C6)2.3 - 2.5Singlet6H
meta-CH₃ (C3, C5)2.2 - 2.4Singlet6H
para-CH₃ (C4)2.1 - 2.3Singlet3H

Carbon-13 NMR Chemical Shifts and Steric Effects

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are sensitive to their hybridization, the electronegativity of attached atoms, and steric effects. libretexts.org

In 2,3,4,5,6-pentamethylbenzoyl chloride, the ¹³C NMR spectrum would display distinct signals for the carbonyl carbon, the aromatic carbons, and the methyl carbons. A key factor influencing these chemical shifts is the steric hindrance caused by the five methyl groups on the aromatic ring. This steric crowding can force the carbonyl group out of the plane of the aromatic ring, which in turn reduces the extent of conjugation between the C=O bond and the ring. cdnsciencepub.com This "steric inhibition of resonance" typically causes the carbonyl carbon signal to shift downfield (to a higher ppm value) compared to less hindered benzoyl compounds. cdnsciencepub.com

The aromatic carbons would also be affected. The carbon atom attached to the carbonyl group (C1) would be significantly deshielded. The methyl-substituted carbons (C2-C6) would have chemical shifts influenced by both the substituent effect of the methyl groups and the steric interactions. Quaternary carbons, such as the aromatic carbons C1 through C6, often show signals of lower intensity compared to carbons with attached protons. youtube.com

Table 2: Typical ¹³C NMR Chemical Shift Ranges for a Pentamethylbenzoyl Moiety

Carbon EnvironmentTypical Chemical Shift Range (ppm)Notes
C=O (Carbonyl)165 - 175Downfield shift may be enhanced by steric hindrance.
Aromatic C1 (ipso-C)135 - 145Quaternary carbon, attached to C=O.
Aromatic C2-C6130 - 140Quaternary carbons, attached to methyl groups.
Methyl Carbons (-CH₃)15 - 25Slightly different shifts for ortho, meta, and para positions.

Mass Spectrometry Fragmentation Patterns of Derivatives

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. When molecules are derivatized with 2,3,4,5,6-pentamethylbenzoyl chloride and analyzed by tandem mass spectrometry (MS/MS), they undergo collision-induced dissociation (CID), breaking into characteristic fragment ions. This fragmentation pattern serves as a molecular fingerprint that aids in structural identification and quantification.

Derivatization with an agent like benzoyl chloride is often employed to improve the chromatographic and mass spectrometric properties of polar analytes, such as neurotransmitters or metabolites. nih.govnih.gov The benzoyl group enhances retention in reversed-phase chromatography and provides a consistent fragmentation pattern. chromatographyonline.com

Identification of Analyte-Specific Fragments

For derivatives of 2,3,4,5,6-pentamethylbenzoyl chloride, a common fragmentation pathway involves the cleavage of the bond between the benzoyl group and the analyte. This typically results in the formation of a stable pentamethylbenzoyl cation. The expected mass-to-charge ratio (m/z) for this characteristic fragment ion would be 177.

While this fragment ion confirms the presence of the pentamethylbenzoyl tag, for unambiguous identification of the original analyte, it is crucial to identify fragments that are specific to the analyte portion of the derivatized molecule. nih.gov In many targeted metabolomics assays, unique fragments from the analyte itself are chosen for detection to increase the selectivity of the method and avoid potential interferences. nih.gov For example, in the analysis of an amine derivatized with pentamethylbenzoyl chloride, fragmentation may occur within the original amine structure, yielding ions that are unique to that specific molecule.

Table 3: Key Fragment Ions in MS/MS of Pentamethylbenzoyl Derivatives

Fragment IonExpected m/zSignificance
[C₁₂H₁₅O]⁺ (Pentamethylbenzoyl cation)177.1Confirms the presence of the derivatizing agent tag.
Analyte-Specific FragmentsVariableUnique to the structure of the derivatized analyte, provides high specificity for identification and quantification.

Optimization of Fragmentation for Enhanced Detection

To achieve the highest sensitivity and specificity in MS/MS analysis, it is essential to optimize the fragmentation process. The primary parameter that is adjusted is the collision energy—the kinetic energy applied to the precursor ion to induce fragmentation. nih.gov

The optimal collision energy is dependent on the stability of the precursor ion and the desired fragmentation pathway.

Low Collision Energy: May not provide enough energy to fragment the precursor ion efficiently, resulting in a weak signal for the product ions.

High Collision Energy: Can cause excessive fragmentation, breaking the desired analyte-specific fragments into smaller, less informative pieces, which can also diminish the signal intensity.

Therefore, for each derivatized analyte, the collision energy is typically optimized to maximize the signal of the most specific and abundant fragment ions. researchgate.net This can be done empirically by infusing a standard of the derivatized compound and systematically varying the collision energy to find the value that yields the most intense signal for the chosen fragment ion. nih.gov Predictive algorithms based on the precursor ion's mass and charge can also be used to estimate optimal collision energies, which is particularly useful in high-throughput screening of many different analytes. acs.org By carefully tuning the fragmentation conditions, analytical methods can achieve significantly enhanced detection limits and greater reliability. researchgate.netnih.gov

Theoretical and Computational Chemistry Studies

Electronic Structure Theory and Bonding Analysis

The electronic environment of 2,3,4,5,6-pentamethylbenzoyl chloride is dictated by the interplay between the electron-rich pentamethylphenyl group and the electrophilic acyl chloride moiety. Theoretical studies on similar aromatic systems allow for a detailed analysis of this compound's ground state properties and the factors contributing to its stability. researchgate.net

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the optimized geometry and electronic properties of molecules. researchgate.netnih.gov For 2,3,4,5,6-pentamethylbenzoyl chloride, these calculations would predict key structural parameters and electronic distributions. The steric hindrance introduced by the five methyl groups on the benzene (B151609) ring is expected to cause a significant twist between the plane of the phenyl ring and the acyl chloride group. This dihedral angle is a critical parameter influencing the molecule's electronic properties.

Calculations would also provide insights into the distribution of electrostatic potential (ESP), highlighting the electron-deficient carbonyl carbon, which is the primary site for nucleophilic attack, and the electron-rich regions of the pentamethylated aromatic ring. researchgate.net

Table 1: Predicted Ground State Properties of 2,3,4,5,6-Pentamethylbenzoyl Chloride from Theoretical Calculations

Property Predicted Value/Description Computational Method
Optimized Geometry Non-planar, with a significant dihedral angle between the phenyl ring and the acyl chloride group due to steric hindrance from the ortho-methyl groups. DFT (e.g., B3LYP/6-31G*)
Dipole Moment A significant dipole moment is expected, oriented along the carbonyl group. DFT
Electrostatic Potential The carbonyl carbon would exhibit a strong positive potential, while the oxygen and chlorine atoms would show negative potentials. The pentamethylphenyl ring would be comparatively electron-rich. DFT
Bond Lengths The C=O bond would be shorter than a C-O single bond, and the C-Cl bond would be elongated compared to a typical alkyl chloride. DFT

The stability of 2,3,4,5,6-pentamethylbenzoyl chloride is influenced by a combination of electronic effects. The five methyl groups on the benzene ring are electron-donating through hyperconjugation and inductive effects. This increased electron density on the ring can participate in resonance with the carbonyl group. However, the steric clash between the ortho-methyl groups and the acyl chloride moiety forces the carbonyl group out of the plane of the aromatic ring. This twisting disrupts the π-conjugation between the ring and the carbonyl group, a phenomenon that would be quantifiable through computational analysis of the bond rotation energy barrier.

Molecular Orbital (MO) theory provides a framework for understanding the reactivity of 2,3,4,5,6-pentamethylbenzoyl chloride by examining its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy and spatial distribution of these orbitals are key predictors of chemical behavior.

For a typical benzoyl chloride, the HOMO is often a π-orbital associated with the benzene ring, while the LUMO is typically a π* orbital localized on the carbonyl group. In the case of 2,3,4,5,6-pentamethylbenzoyl chloride, the electron-donating methyl groups would raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack on the ring, although this is sterically hindered. The energy of the LUMO, centered on the C=O bond, would be a critical factor in its reactivity towards nucleophiles. A lower LUMO energy corresponds to a higher susceptibility to nucleophilic acyl substitution. Computational methods can precisely calculate the energies and visualize the electron densities of these frontier orbitals.

Table 2: Predicted Frontier Molecular Orbital Characteristics for 2,3,4,5,6-Pentamethylbenzoyl Chloride

Molecular Orbital Predicted Localization Implication for Reactivity
HOMO Primarily on the pentamethylphenyl ring. The high electron density makes the ring susceptible to oxidation and electrophilic attack, though sterically hindered.
LUMO Primarily on the π* orbital of the carbonyl group. The electrophilic nature of the carbonyl carbon makes it the primary site for nucleophilic attack.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO. A smaller gap generally indicates higher reactivity.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a vital tool for mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. scm.com For 2,3,4,5,6-pentamethylbenzoyl chloride, this would involve modeling its reactions, such as nucleophilic acyl substitution or Friedel-Crafts acylation. researchgate.net

A key aspect of mechanistic studies is the identification and characterization of transition states (TS). koreascience.kr For a nucleophilic acyl substitution reaction of 2,3,4,5,6-pentamethylbenzoyl chloride, computational methods can be used to locate the transition state for the formation of the tetrahedral intermediate. This involves calculating the geometry of the TS and its vibrational frequencies to confirm that it is a first-order saddle point on the potential energy surface (i.e., it has exactly one imaginary frequency corresponding to the reaction coordinate).

The activation energy for the reaction can be determined from the energy difference between the reactants and the transition state. This information is crucial for understanding the kinetics of the reaction and how the steric and electronic effects of the pentamethylphenyl group influence the reaction rate compared to unsubstituted benzoyl chloride. nih.gov

While the primary site of reactivity for an acyl chloride is the carbonyl carbon, computational methods can also predict the reactivity at different positions on the aromatic ring. By calculating parameters such as Fukui functions or mapping the electrostatic potential, it is possible to identify the most likely sites for electrophilic attack on the pentamethylphenyl ring, should reaction conditions favor this pathway. However, due to the presence of the deactivating acyl chloride group and significant steric hindrance, such reactions are generally less favorable. The computational analysis would likely confirm that the carbonyl carbon is overwhelmingly the most electrophilic and accessible site for reaction.

Spectroscopic Property Prediction and Correlation

Computational methods are instrumental in predicting and interpreting the spectroscopic data of complex molecules like 2,3,4,5,6-Pentamethylbenzoyl chloride.

The vibrational spectrum of a molecule, often measured via infrared (IR) and Raman spectroscopy, provides a unique fingerprint based on its molecular structure and bonding. nih.govnih.gov Density Functional Theory (DFT) is a widely used quantum mechanical method to calculate these vibrational frequencies. bohrium.comdiva-portal.org By employing a suitable functional (such as B3LYP) and a basis set (e.g., 6-31G(d,p) or larger), the molecular geometry of 2,3,4,5,6-Pentamethylbenzoyl chloride can be optimized to its lowest energy state. diva-portal.orgsemanticscholar.org

Following optimization, the second derivatives of the energy with respect to the atomic coordinates are calculated to produce a Hessian matrix. Diagonalizing this matrix yields the vibrational frequencies and their corresponding normal modes. wisc.edu These calculated frequencies are often systematically scaled to correct for anharmonicity and the approximations inherent in the computational method, thereby improving agreement with experimental spectra. diva-portal.org

For 2,3,4,5,6-Pentamethylbenzoyl chloride, theoretical calculations would predict characteristic vibrational modes. These include the high-frequency C-H stretching vibrations of the methyl groups and the aromatic ring, the distinct and strong C=O stretching vibration of the acyl chloride group, and various C-C stretching and bending modes within the pentamethylphenyl ring. The calculated spectrum can aid in the assignment of experimental IR and Raman bands. nih.gov

Table 1: Illustrative Theoretical Vibrational Frequencies for 2,3,4,5,6-Pentamethylbenzoyl chloride (Note: This table is a hypothetical representation based on typical values for similar aromatic acyl chlorides.)

Calculated Frequency (cm⁻¹, scaled)Vibrational Assignment
~3000-2900C-H stretching (methyl groups)
~1780-1750C=O stretching (acyl chloride)
~1600-1450C=C stretching (aromatic ring)
~1450-1350C-H bending (methyl groups)
~1200-1100C-C stretching (ring-substituents)
~900-800C-Cl stretching

Computational Modeling of NMR Parameters

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations, particularly using DFT, can accurately predict NMR chemical shifts (δ) and spin-spin coupling constants. acs.orgaps.orgmdpi.com The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within a DFT framework to compute the isotropic magnetic shielding tensors for each nucleus. researchgate.net

The chemical shifts are then determined by referencing these shielding values to a standard, such as tetramethylsilane (B1202638) (TMS). acs.org For 2,3,4,5,6-Pentamethylbenzoyl chloride, calculations would predict the ¹H and ¹³C chemical shifts. The ¹H NMR spectrum would be characterized by distinct signals for the five methyl groups, which may or may not be equivalent depending on the rotational dynamics of the acyl chloride group and steric crowding. The ¹³C NMR spectrum would show signals for the carbonyl carbon, the six aromatic carbons, and the five methyl carbons. researchgate.net Discrepancies between calculated and experimental shifts can reveal subtle electronic or conformational effects. researchgate.net

Table 2: Representative Calculated vs. Experimental ¹³C NMR Chemical Shifts (Note: This table is for illustrative purposes, showing the type of data generated from computational modeling.)

Carbon AtomCalculated δ (ppm)Experimental δ (ppm)
Carbonyl (C=O)~168~170
C1 (ipso-COCl)~135~137
C2, C6 (ortho)~138~140
C3, C5 (meta)~136~138
C4 (para)~142~144
Methyls (ortho)~17~18
Methyls (meta)~16~17
Methyl (para)~21~22

Molecular Dynamics and Conformational Analysis

The shape and flexibility of a molecule are critical to its properties and reactivity. Computational techniques allow for a detailed exploration of the conformational landscape of 2,3,4,5,6-Pentamethylbenzoyl chloride.

The structure of 2,3,4,5,6-Pentamethylbenzoyl chloride is dominated by significant steric hindrance. libretexts.orglibretexts.org The five methyl groups on the benzene ring, particularly the two at the ortho positions (C2 and C6), create a crowded environment around the benzoyl chloride moiety. This steric crowding forces the acyl chloride group to rotate out of the plane of the aromatic ring to minimize repulsive interactions. nih.gov

Conformational analysis, often performed by systematically rotating dihedral angles and calculating the corresponding energy, can map the potential energy surface of the molecule. ufms.brrsc.org These calculations would likely reveal that the lowest energy conformation involves a significant twist angle between the plane of the C=O group and the plane of the phenyl ring. The energy barrier to rotation around the C(ring)-C(O) bond could also be calculated, providing insight into the molecule's conformational flexibility at different temperatures. researchgate.netresearchgate.net This steric hindrance is a key factor that limits the accessibility of the electrophilic carbonyl carbon, thereby influencing its reactivity in nucleophilic substitution reactions. libretexts.orglibretexts.orgdatapdf.com

The solvent environment can have a profound impact on the reactivity and stability of a molecule. umn.edunih.gov For reactions involving 2,3,4,5,6-Pentamethylbenzoyl chloride, such as solvolysis, the polarity and nucleophilicity of the solvent are critical factors. nih.govresearchgate.net

Computational studies can model solvent effects using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant, capturing bulk electrostatic effects. datapdf.com Explicit solvent models involve surrounding the solute molecule with a number of individual solvent molecules, allowing for the study of specific solute-solvent interactions like hydrogen bonding. nih.gov

Molecular dynamics (MD) simulations with explicit solvent molecules can be used to study the solvation shell around the acyl chloride group and how it changes along a reaction coordinate. researchgate.netacs.orgescholarship.org For a sterically hindered molecule like 2,3,4,5,6-Pentamethylbenzoyl chloride, the solvent's ability to stabilize the transition state of a reaction is crucial. umn.edunih.gov For instance, in an Sₙ1-type reaction, a polar protic solvent would be effective at solvating the leaving chloride ion and the incipient acylium cation. Conversely, in an Sₙ2-type reaction, a polar aprotic solvent might be preferred to avoid strong solvation of a nucleophile, although the severe steric hindrance makes this pathway less likely for this substrate. libretexts.orglibretexts.org

Q & A

Q. What methodologies enable trace-level detection of 2,3,4,5,6-pentamethylbenzoyl chloride in environmental or biological matrices?

  • Answer: Derivatize the compound with a fluorescent tag (e.g., dansyl hydrazine) for LC-MS/MS analysis. Solid-phase microextraction (SPME) coupled with GC-MS achieves detection limits <1 ppb. Validate with spike-and-recovery experiments in relevant matrices (e.g., soil, plasma) .

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